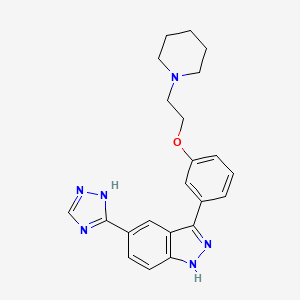
4-(4-Methoxybenzoyl)benzonitrile
説明
The compound 4-(4-Methoxybenzoyl)benzonitrile is a chemical entity that has been studied in various contexts due to its interesting properties and potential applications. It is related to a family of compounds that exhibit a range of biological activities and physical properties, such as liquid crystalline behavior, luminescence, and potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of related benzonitrile derivatives has been reported in several studies. For instance, a novel series of benzonitriles with potential as farnesyltransferase inhibitors were synthesized using structure-based design, which could be relevant to the synthesis of 4-(4-Methoxybenzoyl)benzonitrile . Additionally, a new series of luminescent benzonitriles with bent-core structures were synthesized and characterized by spectral techniques, which could provide insights into the synthetic pathways for similar compounds .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(4-Methoxybenzoyl)benzonitrile has been extensively studied. Single-crystal X-ray analysis has been used to determine the non-planar, unsymmetrical bent structures of certain benzonitriles, which could be indicative of the structural characteristics of 4-(4-Methoxybenzoyl)benzonitrile . Furthermore, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, providing a comparison for the structural analysis of 4-(4-Methoxybenzoyl)benzonitrile .
Chemical Reactions Analysis
The reactivity of benzonitrile derivatives has been explored in various studies. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters was investigated, which could shed light on the potential reactions involving the methoxy and benzonitrile groups of 4-(4-Methoxybenzoyl)benzonitrile . Additionally, substitution reactions of benzo[b]thiophen derivatives, including 4-methoxybenzo[b]thiophene, were studied, providing insights into the types of chemical reactions that 4-(4-Methoxybenzoyl)benzonitrile might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives have been the subject of several studies. The liquid crystalline properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates were investigated, which could be relevant to understanding the mesomorphic behavior of 4-(4-Methoxybenzoyl)benzonitrile . The photophysical properties of a series of benzonitriles were also examined, revealing that these compounds are good blue emitting materials, which might suggest similar properties for 4-(4-Methoxybenzoyl)benzonitrile . Additionally, the electrochemical study of a related compound provided insights into its band gap and energy levels, which could be comparable to those of 4-(4-Methoxybenzoyl)benzonitrile .
科学的研究の応用
1. Chemical Synthesis and Catalysis
4-(4-Methoxybenzoyl)benzonitrile has been utilized in the field of chemical synthesis, particularly in the dehydration of aldoximes to produce nitriles. A study by Thomas, Prathapan, & Sugunan (2007) showed that 4-methoxybenzaldoxime could be dehydrated to 4-methoxybenzonitrile using solid-acid catalysts. This process is significant in the context of green chemistry, emphasizing atom economy and environmental sustainability.
2. Liquid Crystal Research
The compound plays a role in the study of liquid crystals. Research by Tiwari, Dwivedi, & Sharma (2020) examined the physico-chemical properties of 4-n-ethoxy-4'-cyanobiphenyl, a liquid crystal, which consists of benzonitrile and ethoxybenzene components. The study provided insights into the electronic structure and thermodynamic properties of these materials, which are crucial for the development of advanced liquid crystal displays and other technologies.
3. Potential Inhibitory Activity in Biochemistry
In the field of biochemistry, 4-methoxybenzonitrile has been identified as a mushroom tyrosinase inhibitor with a hyperbolic inhibition manner, as demonstrated in the research by Nihei & Kubo (2019). This discovery is significant for potential applications in cosmetics and pharmaceuticals, particularly in products targeting pigmentation disorders.
4. Applications in Material Science
In material science, the compound has been used in synthesizing luminescent materials with potential applications in electronic devices. Ahipa, Kumar, Rao, Prasad, & Adhikari (2014) Ahipa et al. (2014) explored a series of compounds containing benzonitrile for their liquid crystalline behavior and photophysical properties. These materials have potential applications in blue light-emitting devices and solar cells.
5. Environmental and Agricultural Science
In environmental science, benzonitrile and its derivatives have been studied for their role in the biodegradation of herbicides. Research by Veselá et al. (2010) focused on soil actinobacteria's ability to hydrolyze benzonitrile herbicides, revealing important implications for soil remediation and sustainable agriculture.
6. Spectroscopic and Structural Analysis
The study of benzonitrile derivativesalso contributes to the advancement of spectroscopic and structural analysis techniques. Güler, Hayvalı, Dal, & Hökelek (2012) Güler et al. (2012) synthesized a series of benzyloxybenzaldehyde derivatives, including 4-(bromomethyl)benzonitrile, to study their metal ion binding properties. These findings are valuable for understanding complex molecular interactions and developing new materials in nanotechnology and electronics.
7. High Voltage Battery Development
In the field of energy storage and battery technology, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives for high voltage lithium-ion batteries. Huang, Xing, Wang, Xu, Li, Xie, & Xia (2014) Huang et al. (2014) demonstrated that these additives significantly improve the cyclic stability of lithium nickel manganese oxide cathodes, highlighting their importance in enhancing the performance and longevity of modern rechargeable batteries.
Safety And Hazards
特性
IUPAC Name |
4-(4-methoxybenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZVSJCLGALFPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446500 | |
| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxybenzoyl)benzonitrile | |
CAS RN |
27645-60-9 | |
| Record name | 4-(4-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)




